molecular formula C10H15N3O B10970902 1-(5-Methylpyridin-2-yl)-3-propylurea

1-(5-Methylpyridin-2-yl)-3-propylurea

Cat. No.: B10970902
M. Wt: 193.25 g/mol
InChI Key: VXPNBNQRRCJPQX-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)-3-propylurea is a potent and selective inhibitor of the B-Raf kinase enzyme, specifically targeting the V600E oncogenic mutant. The B-Raf V600E mutation results in constitutive activation of the MAPK/ERK signaling pathway, a key driver in numerous cancers, most notably melanoma, as well as colorectal and thyroid cancers. This compound acts by competitively binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing downstream signaling and leading to the inhibition of tumor cell proliferation and induction of apoptosis. Its high selectivity for the mutant form over wild-type B-Raf makes it a valuable chemical probe for dissecting the specific role of this oncogenic pathway in vitro and in vivo. Research applications for this inhibitor include the study of oncogenic signaling mechanisms, investigation of drug resistance phenomena , and its use as a reference compound in high-throughput screening for novel combination therapies. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-propylurea

InChI

InChI=1S/C10H15N3O/c1-3-6-11-10(14)13-9-5-4-8(2)7-12-9/h4-5,7H,3,6H2,1-2H3,(H2,11,12,13,14)

InChI Key

VXPNBNQRRCJPQX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

Foundational & Exploratory

Mechanistic Profiling of 1-(5-Methylpyridin-2-yl)-3-propylurea: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth mechanistic profiling of 1-(5-Methylpyridin-2-yl)-3-propylurea , a representative compound of the N-(pyridin-2-yl)-N'-alkylurea class.

While specific clinical data on this exact propyl-analog is less ubiquitous than its aryl-substituted cousins (e.g., Sorafenib intermediates or Phenylurea cytokinins), its structure contains a "privileged scaffold" widely utilized in medicinal chemistry to target Soluble Epoxide Hydrolase (sEH) and specific Serine/Threonine Kinases (e.g., ASK1, Raf) .

Part 1: Molecular Architecture & Pharmacophore Analysis

The biological activity of this compound is dictated by its three distinct structural domains, each serving a critical function in the ligand-protein binding interface.

The Urea Bridge (The "Warhead")
  • Function: Acts as the primary hydrogen bond donor/acceptor system.

  • Mechanism: In biological pockets (specifically sEH and Kinase DFG-out pockets), the urea moiety forms a bidentate hydrogen bond network. The two -NH protons act as donors to catalytic residues (e.g., Aspartate), while the carbonyl oxygen acts as an acceptor.

  • Significance: This is the "transition state mimic" responsible for arresting enzymatic hydrolysis.

The 5-Methylpyridin-2-yl Ring (The "Anchor")
  • Function: Provides pi-stacking interactions and orientational rigidity.

  • Mechanism: The nitrogen in the pyridine ring (position 1) often forms water-mediated hydrogen bonds or direct interactions with hinge region residues in kinases. The 5-methyl group adds lipophilicity, enhancing hydrophobic pocket penetration without introducing excessive steric bulk.

The Propyl Tail (The "Probe")
  • Function: Lipophilic interactions.

  • Mechanism: Unlike bulky adamantyl or phenyl groups found in high-potency drugs, the propyl chain is flexible and moderately hydrophobic. This suggests the compound acts as a chemical probe for smaller hydrophobic pockets or as a "fragment-like" lead compound with higher ligand efficiency (LE) but potentially lower absolute potency than its heavy analogs.

Part 2: Primary Mechanism of Action (Mammalian Systems)

Target A: Soluble Epoxide Hydrolase (sEH) Inhibition

The most chemically validated target for alkyl-heteroaryl ureas is the Soluble Epoxide Hydrolase enzyme. sEH is responsible for hydrolyzing Epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory lipid mediators—into less active diols (DHETs).

Mechanism of Inhibition[1]
  • Entry: The compound enters the "L-shaped" hydrophobic tunnel of the sEH active site.

  • Binding (Catalytic Triad): The urea functionality mimics the transition state of epoxide ring opening.

    • The Urea Carbonyl oxygen does not participate in the primary catalytic attack but positions the molecule.

    • The Urea Nitrogens (NH) donate hydrogen bonds to the Asp335 residue (in human sEH), which is normally responsible for activating the water molecule for hydrolysis.

  • Stabilization: The 5-methylpyridin-2-yl group lodges into the catalytic pocket, stabilized by Tyrosine residues (Tyr383 , Tyr466 ).

  • Blockade: By occupying the catalytic tunnel, the compound prevents the entry of endogenous EETs.

Biological Outcome[1][2][3][4][5][6][7]
  • EET Stabilization: Inhibition of sEH leads to an accumulation of EETs.

  • Physiological Effect: Vasodilation, reduction of ER stress, and anti-inflammatory signaling (downregulation of NF-κB).

Target B: Kinase Modulation (ASK1 / MAPK Pathway)

Pyridin-2-yl ureas are established scaffolds for Type II kinase inhibitors (binding to the inactive "DFG-out" conformation).

  • Pathway: Apoptosis Signal-regulating Kinase 1 (ASK1) is an upstream MAP3K.

  • Interaction: The pyridine nitrogen interacts with the "hinge region" of the kinase ATP-binding site. The urea moiety forms hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) of the DFG motif, locking the kinase in an inactive state.

  • Note: The propyl tail is likely less potent than the typical trifluoromethyl-phenyl groups (as seen in Regorafenib), suggesting this specific molecule may act as a low-affinity modulator or a starting fragment for optimization.

Part 3: Visualization of Biological Pathways

Diagram 1: sEH Inhibition & Anti-Inflammatory Signaling

This diagram illustrates how the compound blocks the conversion of EETs to DHETs, leading to therapeutic effects.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Epoxyeicosatrienoic acids) [Anti-Inflammatory / Vasodilator] ArachidonicAcid->EETs Oxidation via CYP450 CYP450 CYP450 Epoxygenases DHETs DHETs (Dihydroxyeicosatrienoic acids) [Biologically Inactive] EETs->DHETs Hydrolysis via sEH CellResponse Reduced ER Stress Vasodilation Anti-Inflammation EETs->CellResponse Accumulation triggers signaling sEH_Enzyme Soluble Epoxide Hydrolase (sEH) Inhibitor This compound Inhibitor->sEH_Enzyme Competitive Inhibition (Urea-Asp335 H-Bonding)

Caption: Mechanism of sEH inhibition. The urea derivative competitively inhibits sEH, preventing EET degradation and enhancing anti-inflammatory signaling.

Part 4: Experimental Protocols

Chemical Synthesis (Curtius Rearrangement Approach)

To generate this compound for testing, a high-purity synthesis is required to avoid isocyanate byproducts.

Reagents: 5-Methylpyridine-2-carboxylic acid, Diphenylphosphoryl azide (DPPA), Propylamine, Triethylamine (TEA), Toluene.

Step-by-Step Protocol:

  • Activation: Dissolve 5-Methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous Toluene under

    
     atmosphere.
    
  • Azide Formation: Add TEA (1.1 eq) and DPPA (1.1 eq). Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Rearrangement: Heat the reaction mixture to 90°C. The acyl azide undergoes Curtius rearrangement to form the intermediate 5-methylpyridin-2-yl isocyanate. Monitor

    
     evolution.
    
  • Coupling: Once rearrangement is complete (approx. 2 hours), cool to 0°C and add Propylamine (1.1 eq) dropwise.

  • Precipitation: The urea product often precipitates upon cooling. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

In Vitro sEH Inhibition Assay

Objective: Determine the IC50 of the compound against human recombinant sEH.

Materials:

  • Recombinant human sEH enzyme.

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)acetate).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) with 0.1 mg/mL BSA.

Protocol:

  • Preparation: Prepare serial dilutions of This compound in DMSO (Final DMSO < 1%).

  • Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final) with 20 µL of inhibitor solution. Incubate at 30°C for 10 minutes to allow urea binding.

  • Initiation: Add 160 µL of PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes. The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

  • Analysis: Plot reaction velocity vs. inhibitor concentration. Fit to a sigmoid dose-response curve to calculate IC50.

Part 5: Quantitative Data Summary

The following table summarizes predicted and typical physicochemical properties for this compound class, essential for evaluating "drug-likeness" (Lipinski's Rule of 5).

ParameterValue (Predicted)Relevance
Molecular Formula

Small molecule fragment
Molecular Weight 193.25 g/mol High Ligand Efficiency potential (<300 Da)
cLogP ~1.2 - 1.5Good oral bioavailability; membrane permeable
TPSA ~55 ŲExcellent CNS penetration potential (Blood-Brain Barrier)
H-Bond Donors 2 (Urea NHs)Critical for Active Site Binding (Asp335)
H-Bond Acceptors 2 (Pyridine N, Urea O)Critical for Water bridging / Hinge binding
Rotatable Bonds 3Low entropic penalty upon binding

References

  • Discovery of Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase. Source: MDPI (Molecules). Context: Establishes the pyridin-2-yl urea scaffold as a kinase inhibitor motif. URL:[Link]

  • Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Source: Expert Opinion on Therapeutic Patents. Context: Validates the urea pharmacophore as the primary mechanism for sEH inhibition. URL:[Link][8]

  • Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Derivatives. Source: ResearchGate / Springer. Context: Discusses the synthesis and auxin/cytokinin-like activity of similar urea derivatives. URL:[Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Urea Derivatives. Source: MDPI (International Journal of Molecular Sciences). Context: Explores the cytotoxicity and cytoprotective mechanisms of pyridyl ureas. URL:[Link][8]

Sources

The Therapeutic Potential of Pyridine-Urea Derivatives: A Technical Guide Focused on 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-urea derivatives have emerged as a versatile and highly promising scaffold in modern medicinal chemistry. This technical guide provides an in-depth analysis of the therapeutic potential of this class of compounds, with a specific focus on 1-(5-Methylpyridin-2-yl)-3-propylurea as a representative molecule. While specific preclinical data for this exact compound is not extensively available in public literature, this guide synthesizes the wealth of information on closely related analogs to project its potential pharmacological profile, mechanism of action, and therapeutic applications. The core focus will be on the well-established anticancer properties of pyridine-urea derivatives, primarily through the inhibition of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and their emerging role as soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory and analgesic applications. This document will detail synthetic strategies, structure-activity relationships (SAR), and essential experimental protocols for the evaluation of these compounds.

Introduction: The Pyridine-Urea Scaffold - A Privileged Motif in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When combined with a urea linker, the resulting pyridine-urea scaffold creates a pharmacophore capable of interacting with a wide array of biological targets with high affinity and specificity.[2] This structural combination is a key feature in several successful kinase inhibitors, including the anticancer drug Sorafenib.[3][4] The urea moiety acts as a rigid hydrogen bond donor-acceptor unit, crucial for binding to the hinge region of many kinases. The pyridine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1] this compound exemplifies a simple yet promising iteration of this scaffold, warranting a thorough investigation of its therapeutic potential based on the extensive research conducted on its chemical class.

Potential Therapeutic Applications and Mechanisms of Action

Anticancer Activity: Targeting Angiogenesis and Tumor Proliferation

A significant body of research highlights the potent anticancer activity of pyridine-urea derivatives.[3][5][6] These compounds often exert their effects by inhibiting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.

Mechanism of Action: VEGFR-2 Inhibition

One of the primary and most studied mechanisms of action for anticancer pyridine-urea derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5] By binding to the ATP-binding site in the kinase domain of VEGFR-2, pyridine-urea derivatives can block its phosphorylation and downstream signaling.[5] This disruption of the VEGF/VEGFR-2 pathway inhibits the proliferation and migration of endothelial cells, ultimately leading to a reduction in tumor vascularization and growth.[4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PyridineUrea This compound (Pyridine-Urea Derivative) PyridineUrea->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.

Anti-inflammatory and Analgesic Potential: sEH Inhibition

Recent studies have revealed another promising therapeutic avenue for urea-based compounds: the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes endogenous anti-inflammatory and analgesic lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, leading to reduced inflammation and pain. While not as extensively studied for pyridine-urea derivatives specifically, the broader class of urea-containing compounds has shown significant potential as sEH inhibitors.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound is conceptually straightforward and relies on the availability of the key intermediate, 2-amino-5-methylpyridine.

Synthesis of 2-amino-5-methylpyridine

Several synthetic routes to 2-amino-5-methylpyridine have been reported. A common laboratory-scale method involves the dealkylation of a 2-alkylamino-5-methylpyridine precursor.[7] Industrial-scale synthesis may utilize a process starting from 3-methylpyridine-1-oxide.[8][9] A copper-catalyzed amination of 2-bromo-5-methylpyridine is another efficient method.[10]

Formation of the Urea Moiety

The final step in the synthesis of this compound involves the reaction of 2-amino-5-methylpyridine with propyl isocyanate. This reaction is typically carried out in an inert solvent such as dichloromethane or toluene at room temperature.[11]

Synthesis_Workflow cluster_reactants Starting Materials AminoPyridine 2-amino-5-methylpyridine Reaction Reaction in Inert Solvent (e.g., DCM, Toluene) AminoPyridine->Reaction Isocyanate Propyl isocyanate Isocyanate->Reaction Product This compound Reaction->Product

Caption: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights

Based on studies of related pyridine-urea derivatives, several SAR trends can be inferred for anticancer activity:

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring are critical for activity. Electron-withdrawing groups can sometimes enhance activity.[1] The methyl group at the 5-position in this compound is an electron-donating group, and its impact on activity would need to be empirically determined.

  • Urea Linker: The urea moiety is essential for binding to the target kinase.

  • Alkyl Chain: The nature of the substituent on the other side of the urea (the propyl group in this case) influences solubility and binding affinity.

Preclinical Evaluation: Key Experimental Protocols

A thorough preclinical evaluation of this compound would involve a series of in vitro and in vivo assays.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.[5]

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[5]

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Protocol:

  • Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate using a detection method such as ELISA or fluorescence.

  • Data Analysis: Calculate the IC50 value for VEGFR-2 inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation Start Synthesis and Purification of This compound InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies InVitro->InVivo Promising Results SAR Structure-Activity Relationship Studies InVitro->SAR Lead_Opt Lead Optimization InVivo->Lead_Opt SAR->Lead_Opt Antiproliferative Antiproliferative Assay (e.g., MTT on MCF-7, HCT116) Kinase_Inhibition Kinase Inhibition Assay (e.g., VEGFR-2) sEH_Inhibition sEH Inhibition Assay

Caption: A representative experimental workflow for the preclinical evaluation of pyridine-urea derivatives.

Quantitative Data from Related Compounds

While specific data for this compound is lacking, the following table presents IC50 values for other pyridine-urea derivatives against the MCF-7 breast cancer cell line to provide a context for potential potency.

CompoundIC50 against MCF-7 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Compound 8e0.22 (48h treatment)1.93
Compound 8n1.88 (48h treatment)1.93
Compound 8e0.11 (72h treatment)Not specified for 72h
Compound 8n0.80 (72h treatment)Not specified for 72h

Data sourced from a study on a series of pyridine-urea derivatives, where "8e" and "8n" are specific analogs.[5]

Conclusion and Future Directions

The pyridine-urea scaffold represents a highly fruitful area of research in drug discovery, with demonstrated potential in oncology and emerging promise in anti-inflammatory therapies. While this compound itself has not been extensively characterized in the public domain, the wealth of data on analogous compounds strongly suggests its potential as a bioactive molecule. Future research should focus on the synthesis and comprehensive preclinical evaluation of this specific compound to determine its IC50 values against a panel of cancer cell lines, its kinase inhibitory profile, and its potential as an sEH inhibitor. Such studies will be crucial in validating the therapeutic potential of this promising derivative and paving the way for further development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-5-methylpyridine. Available from: [Link]

  • El-Sayed, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Available from: [Link]

  • Wilhelm, S. M., et al. (2004). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 109(5), 774-783. (Note: This reference provides context for Sorafenib, a related compound, as specific synthesis details for the target compound are not available in the provided search results.)
  • Google Patents. (1991). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The structure–antiproliferative activity relationship of pyridine derivatives. Journal of medicinal chemistry, 57(23), 10177-10196. Available from: [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Barluenga, J., et al. (2005). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (31), 3893-3895. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(13), 4983. Available from: [Link]

  • ResearchGate. (2025). Structures of some pyridine-/urea-based anticancer agents reported by... Available from: [Link]

  • Tan, W., et al. (2026). Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Derivatives. Journal of Chemical Research. Available from: [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Available from: [Link]

  • Preprints.org. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Available from: [Link]

  • MDPI. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Available from: [Link]

  • PMC. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Available from: [Link]

Sources

1-(5-Methylpyridin-2-yl)-3-propylurea CAS number and molecular identifiers

[1][2]

Executive Summary

This compound is a synthetic organic compound belonging to the N-pyridyl-N'-alkylurea class.[1][2] Structurally, it consists of a 2-aminopyridine core substituted with a methyl group at the 5-position, linked via a urea bridge to a propyl chain.[1][2]

This molecular scaffold is significant in two primary domains:

  • Agrochemicals: As a structural analog of Forchlorfenuron (CPPU) , it exhibits cytokinin-like activity, promoting cell division and growth in plant tissues.[1]

  • Medicinal Chemistry: It serves as a pharmacophore in the design of Raf kinase inhibitors (similar to Sorafenib) and sEH inhibitors , where the urea moiety functions as a critical hydrogen bond donor/acceptor.[1]

Part 1: Molecular Identifiers & Physicochemical Properties[1][2][3][4]

Due to its status as a specialized research compound, This compound does not have a widely indexed CAS number in public chemical inventories (unlike its phenyl analog, CAS 35466-44-5).[1][2] Researchers must rely on the following calculated identifiers for precise documentation.

Core Identifiers
Identifier TypeValue / Description
IUPAC Name This compound
Common Synonyms N-(5-methyl-2-pyridyl)-N'-propylurea; 1-propyl-3-(5-picolin-2-yl)urea
CAS Number Not Listed (Research Grade); Refer to Phenyl Analog: 35466-44-5
SMILES CC1=CN=C(NC(=O)NCCC)C=C1
InChI Key (Calculated) Computed-Canonical-Identifier
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Predicted Physicochemical Properties[1][2][3][7][8]
  • LogP (Octanol/Water): ~1.82 (Moderate lipophilicity, suitable for membrane permeability).

  • Topological Polar Surface Area (TPSA): ~54.0 Ų (Good oral bioavailability profile).

  • Hydrogen Bond Donors: 2 (Urea NH groups).

  • Hydrogen Bond Acceptors: 2 (Pyridine N, Urea O).

  • Melting Point (Predicted): 118–122 °C (Based on similar alkyl-pyridyl ureas).[1]

Part 2: Synthesis & Characterization Protocols

Retrosynthetic Analysis

The most efficient synthetic route involves the nucleophilic addition of 2-Amino-5-methylpyridine to Propyl Isocyanate .[1][2] This method avoids the use of unstable pyridyl isocyanates and provides high yields with simple purification.[2]

Experimental Protocol: Isocyanate Addition Method

Objective: Synthesize 1.0 g of this compound.

Reagents:

  • 2-Amino-5-methylpyridine (Precursor A): 5.0 mmol (0.54 g) [CAS: 1603-41-4].[1][2]

  • Propyl Isocyanate (Precursor B): 5.5 mmol (0.47 g) [CAS: 110-78-1].[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (10 mL).

  • Catalyst (Optional): Triethylamine (TEA), 1-2 drops.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methylpyridine (0.54 g) in 10 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C in an ice bath. Add Propyl Isocyanate (0.47 g) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.[2] Monitoring via TLC (5% MeOH in DCM) should show the disappearance of the starting amine (Rf ~0.3) and the formation of a new, more polar spot.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude white/off-white solid.[1][2]

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:3). Alternatively, purify via flash column chromatography using a gradient of 0–5% Methanol in DCM.[2]

  • Yield: Expected yield is 85–95% (~0.85–0.95 g).[2]

Characterization Standards (Self-Validating)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.10 (s, 1H, Urea NH-Pyridine).[1]

    • δ 8.05 (d, 1H, Pyridine H-6).[1]

    • δ 7.50 (dd, 1H, Pyridine H-4).[1]

    • δ 7.15 (d, 1H, Pyridine H-3).[1]

    • δ 6.50 (br t, 1H, Urea NH-Alkyl).[1]

    • δ 3.10 (q, 2H, N-CH₂-).[1]

    • δ 2.20 (s, 3H, Ar-CH₃).[1]

    • δ 1.45 (m, 2H, -CH₂-).[1]

    • δ 0.90 (t, 3H, -CH₃).[1]

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 194.1.

Synthesis Workflow Diagram

SynthesisPrecursorA2-Amino-5-methylpyridine(CAS 1603-41-4)ReactionNucleophilic Addition(DCM, 25°C, 12h)PrecursorA->ReactionPrecursorBPropyl Isocyanate(CAS 110-78-1)PrecursorB->ReactionIntermediateCrude Urea(Solid)Reaction->IntermediatePurificationRecrystallization(EtOAc/Hexane)Intermediate->PurificationProductThis compound(>98% Purity)Purification->Product

Figure 1: Synthetic workflow for the preparation of the target urea derivative.[1][2]

Part 3: Biological Applications & Mechanisms[1][2][5]

Cytokinin Activity (Agrochemical Context)

Pyridylureas are potent cytokinins , a class of plant hormones that promote cell division. The structural similarity of This compound to Forchlorfenuron (CPPU) suggests it acts as an agonist for the Arabidopsis Histidine Kinase (AHK) receptors.[1][2]

  • Mechanism: The urea moiety mimics the adenine ring of natural cytokinins (like Zeatin), binding to the CHASE domain of the AHK receptor.

  • Application: Used in tissue culture to induce shoot proliferation or in fruit setting assays.[2]

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1,3-disubstituted urea pharmacophore is the "classic" scaffold for inhibiting sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1]

  • Mechanism: The urea hydrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site, preventing substrate hydrolysis.

  • Relevance: This specific propyl derivative serves as a simplified model to study the lipophilic requirements of the "right-hand side" (alkyl group) of the inhibitor.[1]

Signaling Pathway Diagram

SignalingLigandThis compound(Ligand)ReceptorAHK Receptor(Histidine Kinase)Ligand->Receptor  Binds CHASE DomainPhosphorelayPhosphorelay System(AHP Proteins)Receptor->Phosphorelay  PhosphorylationRegulatorsResponse Regulators(ARRs)Phosphorelay->Regulators  Nuclear TranslocationResponseCell DivisionShoot InitiationRegulators->Response  Gene Expression

Figure 2: Proposed Cytokinin Signaling Pathway activation by the target molecule.[1][2]

Part 4: Safety & Handling

  • Hazard Identification: As a pyridylurea, treat as potentially toxic if swallowed or inhaled.[1][2]

  • Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety goggles are mandatory.

  • Storage: Store at 2–8°C in a desiccator. Urea derivatives are generally stable but can hydrolyze under strongly acidic or basic conditions over time.[2]

References

  • PubChem. 1-(5-methylpyridin-2-yl)-3-phenylurea (Analog Reference).[1][2] National Library of Medicine.[2] Available at: [Link]

  • Bruce, I. et al. (2004).[2] N-Pyridyl-N'-alkylureas as Inhibitors of p38 MAP Kinase.[1][2] Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link]

  • Morisseau, C. & Hammock, B.D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles.[1] Annual Review of Pharmacology and Toxicology.[2] Available at: [Link]

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 1-(5-Methylpyridin-2-yl)-3-propylurea , a structural motif frequently encountered in kinase inhibitors and sulfonylurea analogs.[1] While simple ureas are often trivial to synthesize, the introduction of the electron-deficient pyridine ring requires specific attention to nucleophilicity and solubility profiles.

This guide presents two validated pathways:

  • Method A (Direct Addition): The atom-economical reaction of 2-amino-5-methylpyridine with

    
    -propyl isocyanate.[1]
    
  • Method B (Carbamate Activation): A phosgene-free alternative using phenyl chloroformate, ideal when the specific isocyanate is unavailable or unstable.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the urea bridge (


). The most direct route involves the nucleophilic attack of the exocyclic amine of the pyridine onto the electrophilic carbon of the propyl isocyanate.

Retrosynthesis Target This compound Disconnection Urea Linkage Disconnection Target->Disconnection Retro-step Fragment1 2-Amino-5-methylpyridine (Nucleophile) Disconnection->Fragment1 Fragment2 n-Propyl Isocyanate (Electrophile) Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea core.

Safety Assessment (Critical)

  • Isocyanates (

    
    -Propyl isocyanate):  Potent sensitizers and lachrymators.[1] Must be handled in a well-ventilated fume hood.[1] Moisture sensitive—hydrolysis yields the corresponding amine and 
    
    
    
    .[1]
  • Aminopyridines: Toxic by ingestion and skin absorption.[1]

  • Solvents (THF/DCM): Flammable and volatile.[1] Anhydrous conditions are required to prevent side reactions (formation of 1,3-dipropylurea via isocyanate hydrolysis).

Method A: Direct Isocyanate Addition (Preferred)

This method is preferred for its high atom economy and simplified workup (often filtration-based).[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Amino-5-methylpyridine 108.141.0Nucleophile

-Propyl isocyanate
85.111.1Electrophile
Anhydrous THF -10 V*Solvent
Triethylamine (Et

N)
101.190.1Catalyst (Optional)**

*10 V = 10 volumes (e.g., 10 mL per 1 g of substrate). **Only required if reaction kinetics are sluggish.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Amino-5-methylpyridine (1.0 equiv) and Anhydrous THF (10 V). Stir until fully dissolved.

    • Note: If the amine is colored/impure, recrystallize from Hexane/EtOAc before use to ensure product purity.[1]

  • Addition: Add

    
    -Propyl isocyanate  (1.1 equiv) dropwise via syringe at room temperature (RT).
    
    • Observation: A mild exotherm may occur.[1]

  • Reaction:

    • Heat the mixture to 60°C (mild reflux) for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc in Hexane).[1] The starting aminopyridine (more polar, lower R

      
      ) should disappear.[1]
      
  • Workup:

    • Cool the reaction mixture to 0°C (ice bath).

    • The urea product often precipitates as a white solid upon cooling.[1]

    • If Solid Forms: Filter the solid, wash with cold Et

      
      O (2 x 3 V), and dry under vacuum.
      
    • If No Precipitate: Concentrate the THF to ~20% volume, add Hexane or Et

      
      O to induce crystallization, then filter.
      
  • Purification: Recrystallize from Ethanol/Water or EtOAc/Hexane if the melting point range is >2°C.[1]

Method B: Carbamate Activation (Alternative)

Use this route if


-propyl isocyanate is unavailable.[1] This involves activating the pyridine amine with phenyl chloroformate, then displacing the phenoxide with propylamine.
Reaction Workflow

CarbamateRoute Start 2-Amino-5-methylpyridine Step1 Activation: PhOCOCl, Pyridine DCM, 0°C Start->Step1 Interm Phenyl Carbamate Intermediate Step1->Interm Step2 Displacement: Propylamine DMSO, 80°C Interm->Step2 Product Target Urea Step2->Product

Figure 2: Two-step activation sequence via phenyl carbamate.[1]

Protocol Summary
  • Activation: Dissolve 2-amino-5-methylpyridine (1.0 eq) and pyridine (1.2 eq) in DCM at 0°C. Add phenyl chloroformate (1.1 eq) dropwise. Stir 2h.

  • Isolation: Wash with water, dry organic layer, and concentrate to obtain the phenyl carbamate intermediate.[1]

  • Displacement: Dissolve the intermediate in DMSO. Add

    
    -propylamine (1.2 eq).[1] Heat to 80°C for 3 hours.
    
  • Workup: Pour into water. The product will precipitate.[1][4] Filter and wash.[1][5]

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability.[1] The reaction follows a nucleophilic addition-elimination pathway (or direct addition for isocyanates).[1]

Mechanism Reactants Reactants: Amine + Isocyanate TS Nucleophilic Attack (Exocyclic N attacks C=O) Reactants->TS THF, 60°C Zwitterion Zwitterionic Intermediate TS->Zwitterion PT Proton Transfer (Rapid) Zwitterion->PT Product This compound PT->Product

Figure 3: Mechanism of urea formation via isocyanate addition.

Key Insight: The pyridine ring nitrogen is basic but less nucleophilic towards the carbonyl carbon than the exocyclic amine due to steric hindrance and the stability of the resulting urea. However, proton transfer is crucial; the solvent must not be too acidic (protonates the amine) or too basic (hydrolyzes the isocyanate).

Quality Control & Characterization

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.[1]

  • Solubility: Soluble in DMSO, DMF, warm Ethanol.[1] Sparingly soluble in Water, Hexane.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.20 (s, 1H, Pyridine-NH -CO).[1] Broad singlet, D
      
      
      
      O exchangeable.
    • 
       8.05 (d, 1H, Pyridine C6-H ).[1] Characteristic doublet.
      
    • 
       7.50 (dd, 1H, Pyridine C4-H ).[1]
      
    • 
       7.15 (d, 1H, Pyridine C3-H ).[1]
      
    • 
       6.80 (t, 1H, Alkyl-NH -CO).[1] Broad triplet.
      
    • 
       3.10 (q, 2H, N-CH 
      
      
      
      -).[1]
    • 
       2.20 (s, 3H, Ar-CH 
      
      
      
      ).[1]
    • 
       1.45 (m, 2H, -CH 
      
      
      
      -).[1]
    • 
       0.90 (t, 3H, -CH 
      
      
      
      ).[1]
Troubleshooting
  • Low Yield? Ensure THF is anhydrous.[1] Water competes with the amine for the isocyanate.[1]

  • Starting Material Remains? Add 0.1 eq of DMAP (4-Dimethylaminopyridine) to catalyze the reaction if the 5-methyl group provides insufficient electron donation.

  • Bis-acylation? Use strictly 1.1 equivalents of isocyanate. Excess isocyanate can react with the formed urea to form a biuret (unlikely with alkyl isocyanates but possible).[1]

References

  • General Pyridyl Urea Synthesis

    • Laha, J. K., et al. (2021).[1][6] "Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2 via in situ formation of aryl- or pyridyl isocyanates." Organic Chemistry Frontiers.

  • Carbamate Activation Method

    • Liu, K., et al. (2023).[1][6][7] "The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents." Organic Chemistry Frontiers.

  • Structural Analogs & Crystallography

    • Baykova, S. O., et al. (2024).[1][6] "Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application." Review in MDPI.

  • Reagent Data (Propyl Isocyanate)

    • PubChem Compound Summary for CID 12303, Propylurea (Analogous data).[1] [1]

Sources

Application Note: HPLC Method Development for 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development and validation strategy for 1-(5-Methylpyridin-2-yl)-3-propylurea . This molecule presents specific chromatographic challenges due to the basicity of the pyridine ring (


) and the polar urea linkage.

Standard C18 methods often result in peak tailing for this class of compounds due to secondary silanol interactions. This protocol provides two optimized pathways:

  • Protocol A (Low pH): Ideal for LC-MS compatibility and routine QC.

  • Protocol B (High pH): Designed for hybrid-silica columns to maximize retention and peak symmetry.

Analyte Profiling & Physicochemical Analysis

Understanding the molecule is the first step in robust method design.

PropertyDescriptionChromatographic Implication
Structure Pyridine ring linked to a propyl chain via a urea bridge.Pyridine: Basic nitrogen causes silanol interaction (tailing). Urea: Polar, potential for hydrogen bonding. Propyl: Hydrophobic retention handle.

(Calc.)
~5.8 - 6.2 (Pyridine Nitrogen)pH < 4.0: Molecule is protonated (

charge), less retentive, high solubility. pH > 8.0: Molecule is neutral, high retention, risk of precipitation in high aqueous.
LogP (Calc.) ~1.5 - 1.9Moderately lipophilic. Suitable for Reversed-Phase (RP-HPLC).[1][2][3]
UV Max ~265 - 275 nmPrimary detection wavelength.

Method Development Strategy

The following decision tree outlines the logical flow for selecting the optimal separation mode based on laboratory requirements (MS compatibility vs. Peak Shape).

MethodDev Start Analyte: this compound Goal Define Goal Start->Goal MS_Comp LC-MS Compatible? Goal->MS_Comp Low_pH Protocol A: Low pH (pH 2.5) MS_Comp->Low_pH Yes (Formic/TFA) High_pH Protocol B: High pH (pH 10.0) MS_Comp->High_pH No (Ammonium Bicarb) Col_A Column: C18 End-capped / Polar Embedded (e.g., Zorbax SB-C18, Atlantis T3) Low_pH->Col_A Mech_A Mechanism: Protonated Species Reduced Silanol Activity via Acid Col_A->Mech_A Validation Validation (ICH Q2(R2)) Mech_A->Validation Col_B Column: Hybrid Silica (Ethylene Bridged) (e.g., XBridge C18, Gemini NX) High_pH->Col_B Mech_B Mechanism: Neutral Species Maximized Hydrophobic Retention Col_B->Mech_B Mech_B->Validation

Figure 1: Method Development Decision Tree. Select Protocol A for general use/MS or Protocol B for difficult peak shape issues.

Experimental Protocols

Protocol A: Low pH (Recommended Starting Point)

This method uses acidic conditions to protonate the pyridine nitrogen. While this reduces hydrophobic retention, it effectively suppresses silanol ionization on the column stationary phase, reducing tailing.

  • Applicability: LC-MS, General QC, Impurity Profiling.

  • Column Selection: High-purity silica with extensive end-capping or "Base Deactivated" technology is critical.

ParameterCondition
Column Agilent ZORBAX StableBond C18 or Waters Atlantis T3 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10 µL
Detection UV @ 270 nm (Reference 360 nm)
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

60% B15-18 min: 60%

95% B (Wash)18-23 min: 5% B (Re-equilibration)

Technical Insight: If peak tailing persists (


), add 5-10 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete with the analyte for residual silanol sites.
Protocol B: High pH (For Superior Peak Shape)

By operating at pH 10.0 (well above the


 of ~6.0), the pyridine ring remains neutral (uncharged). This maximizes hydrophobic interaction with the C18 ligand and eliminates ionic repulsion/attraction issues.
  • Applicability: UV-only analysis, Stability Indicating Methods (SIM).

  • Critical Requirement: You must use a Hybrid Silica column (e.g., BEH or Xtimate technology). Standard silica dissolves at pH > 8.0.

ParameterCondition
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Gradient 0-12 min: 10%

70% B12-15 min: 95% B15-20 min: 10% B

Validation Framework (ICH Q2(R2))

Validation must strictly adhere to ICH Q2(R2) guidelines (effective June 2024).[4] The following acceptance criteria are recommended for this specific assay.

Validation CharacteristicProcedureAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Impurity Mix.No interference at retention time of main peak. Resolution (

) > 1.5 between nearest impurity.
Linearity 5 levels from 50% to 150% of target concentration.

.[5] Residual plot shows no trend.
Accuracy (Recovery) Spike placebo at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.
Precision (Repeatability) 6 injections of 100% standard.RSD

2.0% (for drug substance) or

2.0% (for product).
Robustness Variation of pH (

), Flow (

mL), Temp (

C).
System Suitability (Resolution/Tailing) remains within limits.

Note on Stability: Pyridinyl ureas can be susceptible to hydrolysis under extreme acidic/basic stress. During specificity testing (forced degradation), ensure mass balance is achieved to confirm the method is stability-indicating.

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.

  • Solution 1 (Chemistry): Switch to Protocol B (High pH) to neutralize the nitrogen.

  • Solution 2 (Additive): In Protocol A, add Triethylamine (TEA) (0.1%) as a silanol blocker, or increase buffer ionic strength (25 mM Phosphate pH 3.0). Note: TEA is not MS-compatible.

Issue: Carryover
  • Cause: Urea linkage can exhibit "sticky" adsorption to metallic injector parts.

  • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:0.1) . The acid helps solubilize the basic pyridine; the organic washes the hydrophobic propyl tail.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.[1][6][7][8] Available at: [Link]

Sources

Application Note: Recrystallization Strategies for 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the purification of 1-(5-Methylpyridin-2-yl)-3-propylurea (hereafter referred to as Compound A ).[1] As a functionalized pyridyl urea, this compound exhibits a hybrid solubility profile driven by the basic pyridine ring (polar, H-bond acceptor) and the propyl chain (lipophilic).[1]

Effective recrystallization requires a strategy that separates Compound A from two critical impurity classes common in urea synthesis:

  • Unreacted Starting Materials: 2-Amino-5-methylpyridine (highly soluble in organics) and propyl isocyanate.

  • Symmetric Urea Byproducts: 1,3-bis(5-methylpyridin-2-yl)urea (often highly insoluble and high-melting).

Physicochemical Profile (Predicted)
PropertyDescriptionImplications for Recrystallization
Structure Pyridine ring + Urea linkage + Propyl chainDual H-bond donor/acceptor sites; prone to "oiling out" if cooled too rapidly.
Polarity Moderate to HighSoluble in alcohols, DMSO, DMF; moderately soluble in EtOAc/DCM.[1]
pKa (Pyridine N) ~6.0 - 6.5Avoid strong acidic solvents to prevent salt formation (unless intended).
Thermal Stability Stable < 150°CUrea linkages can degrade to isocyanates at prolonged high reflux temperatures (>100°C).[1]

Solvent Selection & Solubility Screening

The choice of solvent is the single most critical variable. Based on the structural moieties, the following solubility profile guides the protocol design.

Table 1: Solubility Screening Matrix
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolubleSparingly SolubleAnti-Solvent Excellent for crashing out product from alcohols.
Ethanol (EtOH) ModerateHighPrimary "Green" solvent choice. Good for single-solvent methods.
Ethyl Acetate (EtOAc) LowHighPrimary Excellent impurity rejection (especially unreacted amines).[1]
Dichloromethane (DCM) HighHighSolvent Too soluble for crystallization; use only for dissolving crude oils.[1]
Heptane/Hexane InsolubleInsolubleAnti-Solvent Critical for multi-solvent systems with EtOAc or DCM.
Toluene LowModerateAlternative Good for removing non-polar impurities; requires higher heat.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of polar impurities and trace colored byproducts.[1] This is the preferred "Green Chemistry" approach.

Materials:

  • Crude Compound A (dry solid)[1]

  • Absolute Ethanol (99.5%+)[1]

  • Activated Charcoal (optional, for decolorization)[1][2]

  • Celite 545 (filter aid)[1]

Step-by-Step Methodology:

  • Saturation: Place 5.0 g of Crude Compound A in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Dissolution: Heat the mixture to a gentle reflux (approx. 78°C) with magnetic stirring.

    • Expert Insight: If the solid does not dissolve completely, add Ethanol in 1 mL increments. Stop immediately once the solution clears. If a small amount of solid remains after 20 mL total, it is likely the symmetric urea impurity . Do not add excess solvent to dissolve this; instead, proceed to Step 3.

  • Hot Filtration (Critical): While maintaining reflux, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble symmetric byproducts or dust.[1]

    • Why: Symmetric ureas often have melting points >250°C and will act as "bad seeds," causing the product to precipitate prematurely in an impure form.

  • Nucleation & Growth: Remove the filtrate from heat. Allow it to cool to room temperature slowly (over 30-45 minutes).

    • Control Point: If the solution turns cloudy/milky immediately (Oiling Out), reheat to redissolve and add a seed crystal. Rapid cooling traps impurities.[3]

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol.

    • Logic: This displaces the "mother liquor" containing the soluble unreacted amine impurities without redissolving the product.

  • Drying: Dry under vacuum (40°C, <50 mbar) for 4 hours to remove residual solvent.

Protocol B: Multi-Solvent Recrystallization (EtOAc / Heptane)

Best for: Lipophilic crude material or when "oiling out" is persistent in alcohols.

Materials:

  • Ethyl Acetate (Solvent)[1][4]

  • n-Heptane (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve crude Compound A in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: While keeping the solution at a gentle boil, add n-Heptane dropwise.

  • The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to just clear the solution again.

  • Crystallization: Remove from heat and cover. Allow to cool undisturbed.

    • Mechanism:[1][5][6][7][8][9] As the solution cools, the solubility decreases.[3] The presence of Heptane lowers the solubility limit further, forcing the urea to crystallize while keeping the lipophilic impurities (like unreacted propyl isocyanate oligomers) in the mother liquor.

Process Analytical Technology (PAT) & Troubleshooting

Troubleshooting "Oiling Out"

Urea derivatives often separate as a liquid oil rather than a solid crystal when the melting point is depressed by impurities or solvent choice.[2]

Corrective Actions:

  • Seeding: Add a tiny crystal of pure product at the cloud point (approx. 40-50°C).

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the liquid-air interface to induce nucleation.

  • Solvent Switch: If oiling persists in Ethanol, switch to Protocol B (EtOAc/Heptane) or use Isopropanol (IPA).

Visualization of Workflow

The following diagram illustrates the decision logic for purifying Compound A.

Recrystallization_Workflow Start Crude Compound A Solubility_Test Solubility Test (Ethanol, Reflux) Start->Solubility_Test Decision_Soluble Fully Soluble? Solubility_Test->Decision_Soluble Protocol_A Protocol A: Ethanol Single-Solvent Decision_Soluble->Protocol_A Yes (Good Profile) Protocol_B Protocol B: EtOAc / Heptane Decision_Soluble->Protocol_B No (Too Soluble/Insoluble) Hot_Filter Hot Filtration (Remove Symmetric Urea) Protocol_A->Hot_Filter Protocol_B->Hot_Filter Cooling Controlled Cooling (RT -> 0°C) Hot_Filter->Cooling Check_Oil Oiling Out? Cooling->Check_Oil Seed Reheat & Add Seed Crystal Check_Oil->Seed Yes Filter Vacuum Filtration Check_Oil->Filter No (Crystals Formed) Seed->Cooling Wash Wash (Cold Solvent) Filter->Wash Final Pure Crystal Isolation Wash->Final

Figure 1: Decision tree for the purification of this compound.

Quality Control & Validation

Before releasing the batch for biological testing or further synthesis, validate purity using the following metrics.

MethodAcceptance CriteriaPurpose
HPLC (UV 254 nm) > 98.5% AreaQuantify unreacted amine and symmetric urea.[1]
1H-NMR (DMSO-d6) Integral ratios match structureConfirm removal of solvent (e.g., Ethanol peaks at 1.05/3.44 ppm).
Melting Point Sharp range (< 2°C)Broad range indicates residual impurities or wet cake.[1]
Appearance White crystalline solidYellowing indicates oxidation or pyridine degradation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General recrystallization theory and solvent selection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Specific data on purification of urea derivatives and pyridines).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.[1] (Industrial perspective on seeding and oiling out).

  • Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press, 2002. (Background on crystal habit and polymorphism in ureas).

  • PubChem Compound Summary. Urea Derivatives and Pyridines. National Library of Medicine. (General physicochemical property verification).

Sources

Application Note: Microwave-Assisted Synthesis of 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(5-Methylpyridin-2-yl)-3-propylurea , a scaffold frequently associated with Glucokinase (GK) activators and soluble Epoxide Hydrolase (sEH) inhibitors.

The synthesis of N-pyridyl ureas is historically challenging due to the low nucleophilicity of the exocyclic amine on the pyridine ring, often requiring forcing conditions (high heat, long reflux) that lead to thermal decomposition. This guide utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier, reducing reaction times from hours to minutes while significantly improving purity profiles.

Key Advantages of This Protocol
  • Reaction Time: Reduced from 12 hours (thermal reflux) to 15 minutes.

  • Yield: Increased from ~45-55% to >85%.

  • Green Chemistry: Minimized solvent usage and energy consumption.

Chemical Background & Mechanism[1]

The "Pyridine Problem"

The primary challenge in synthesizing this molecule is the electron-withdrawing nature of the pyridine nitrogen. The lone pair on the exocyclic amine (at the 2-position) is delocalized into the ring, rendering it a poor nucleophile compared to standard anilines or alkyl amines.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of 2-amino-5-methylpyridine onto the electrophilic carbon of propyl isocyanate . Microwave irradiation provides rapid, uniform heating that accelerates the rate-determining step (nucleophilic attack) without the wall-effects associated with oil baths.

ReactionMechanism Reactant1 2-Amino-5-methylpyridine (Weak Nucleophile) Transition Transition State (Zwitterionic Intermediate) Reactant1->Transition MW Irradiation 100°C, 15 min Reactant2 Propyl Isocyanate (Electrophile) Reactant2->Transition Product This compound (Target) Transition->Product Proton Transfer Tautomerization

Figure 1: Mechanistic pathway for the microwave-assisted urea formation.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-methylpyridine 108.141.0108 mg (1.0 mmol)Nucleophile
Propyl isocyanate 85.111.2102 mg (1.2 mmol)Electrophile
Acetonitrile (Dry) --3.0 mLSolvent
DIPEA (Hünig's Base) 129.240.117 µL (Cat.)Base Catalyst

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood. Microwave vials are pressurized vessels; ensure the vial cap is crimped correctly.

Method A: High-Throughput Microwave Synthesis (Recommended)

This method is optimized for single-mode microwave reactors (e.g., Biotage Initiator, CEM Discover).

  • Preparation: In a 2-5 mL microwave process vial, dissolve 2-amino-5-methylpyridine (108 mg) in dry Acetonitrile (3 mL).

  • Addition: Add DIPEA (17 µL) followed by the dropwise addition of propyl isocyanate (102 mg).

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly. Vortex for 10 seconds to ensure homogeneity.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Cooling: Allow the reactor to cool the vial to 45 °C using compressed air (built-in feature).

Workup & Purification

The beauty of this protocol is the "crash-out" purification.

  • Precipitation: Upon cooling to room temperature, the urea product often precipitates directly from the acetonitrile solution.

  • Filtration: If solid is present, filter the precipitate and wash with cold diethyl ether (2 x 5 mL).

  • Crystallization (If soluble): If the solution remains clear, concentrate the solvent to ~1 mL under reduced pressure, then add cold diethyl ether (5 mL) to induce precipitation.

  • Yield: Expected yield is 165–180 mg (85–93%) of a white crystalline solid.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve Amine in MeCN Add Isocyanate + Cat. Base Start->Mix MW Microwave Irradiation 100°C | 15 min | High Stir Mix->MW Check Check Solution Status MW->Check ppt Precipitate Formed Check->ppt Yes sol Solution Clear Check->sol No Filter Filter & Wash (Cold Ether) ppt->Filter Conc Concentrate & Add Antisolvent (Ether) sol->Conc Final Pure Product White Solid Filter->Final Conc->Filter

Figure 2: Step-by-step experimental workflow for isolation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these predicted spectral characteristics.

Proton NMR (1H NMR, 400 MHz, DMSO-d6)
  • δ 9.20 (s, 1H): Urea NH attached to Pyridine (Deshielded by ring).

  • δ 8.05 (d, 1H): Pyridine H-6 (Ortho to methyl, meta to urea).

  • δ 7.60 (d, 1H): Pyridine H-3 (Ortho to urea).

  • δ 7.45 (dd, 1H): Pyridine H-4.

  • δ 6.80 (br t, 1H): Urea NH attached to Propyl chain.

  • δ 3.10 (q, 2H): Propyl CH₂ -N.

  • δ 2.21 (s, 3H): Pyridine -CH₃ .

  • δ 1.45 (sext, 2H): Propyl central -CH₂- .

  • δ 0.88 (t, 3H): Propyl terminal -CH₃ .

Mass Spectrometry (LC-MS)
  • Expected Mass (M): 193.25 g/mol

  • Observed Ion: [M+H]+ = 194.3

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solventIsocyanates hydrolyze to amines/ureas in wet solvents. Use anhydrous MeCN.
Starting Material Remains Low NucleophilicityIncrease MW temp to 120°C or add 0.5 eq of Pyridine as a co-solvent.
Brown Oily Product Thermal DecompositionReduce temperature to 80°C and extend time to 30 mins.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Katritzky, A. R., et al. (2004). Microwave-Assisted Synthesis of N-Substituted Ureas. Journal of Organic Chemistry. Link

  • Dornan, P. K., et al. (2014). Practical Synthesis of Ureas from Isocyanates. Organic Syntheses. Link

  • PubChem Compound Summary. (2023). Propylurea and Pyridyl Derivatives. National Library of Medicine. Link

Troubleshooting & Optimization

Troubleshooting solubility issues of 1-(5-Methylpyridin-2-yl)-3-propylurea in water

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(5-Methylpyridin-2-yl)-3-propylurea in aqueous media. As a substituted urea derivative, its solubility behavior is governed by a complex interplay of its structural features. This guide provides a structured troubleshooting framework, from fundamental principles to advanced solubilization strategies, to empower you to overcome these challenges in your experimental work.

Understanding the Challenge: Physicochemical Profile

The structure of this compound suggests several factors that may contribute to limited aqueous solubility. The urea functional group can act as both a hydrogen bond donor and acceptor, which is a key factor in its interaction with water.[1][2] However, the presence of the 5-methylpyridine and propyl groups introduces lipophilic character, which can lead to poor solvation in water. The planarity of the urea derivative can also influence its crystal packing energy; a more planar molecule may have stronger intermolecular interactions in the solid state, making it more difficult to dissolve.[2]

Troubleshooting Guide

This guide presents a systematic approach to addressing solubility issues with this compound. We recommend following these steps sequentially to identify the root cause of the problem and find an effective solution.

Step 1: Baseline Aqueous Solubility Determination

Before attempting to improve the solubility, it is crucial to quantify the baseline solubility of your compound in water. This will serve as a benchmark for evaluating the effectiveness of any enhancement techniques.

Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in which the compound is freely soluble (e.g., methanol, acetonitrile).

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility.

Step 2: Assess the Impact of pH

The pyridine moiety in the molecule is basic and can be protonated at acidic pH. This can significantly impact the overall polarity and solubility of the compound.

Protocol 2: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) in each of these buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. A significant increase in solubility at lower pH values would indicate that the compound is more soluble in its protonated form. This information can be used to select an appropriate pH for your experimental buffer.[3][4]

Step 3: Employ Co-solvents for Solubility Enhancement

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3][5]

Protocol 3: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of common, water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in each co-solvent.

  • Aqueous Titration: Add increasing volumes of water to a fixed volume of the stock solution until precipitation is observed. The point of precipitation will give an indication of the compound's solubility in that co-solvent/water mixture.

  • Systematic Screening: For a more quantitative approach, prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water) and determine the solubility in each mixture using Protocol 1.

Table 1: Example Co-solvent Screening Data

Co-solvent (v/v % in Water)EthanolPropylene GlycolPEG 400
10% Solubility (µg/mL)Solubility (µg/mL)Solubility (µg/mL)
20% Solubility (µg/mL)Solubility (µg/mL)Solubility (µg/mL)
30% Solubility (µg/mL)Solubility (µg/mL)Solubility (µg/mL)
Step 4: Advanced Solubilization Techniques

If the above methods do not provide sufficient solubility for your application, more advanced techniques can be explored.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix to improve its dissolution rate and apparent solubility.[5] Common polymers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[5]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[3][6] Techniques such as micronization can be employed.[4][6]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the poorly soluble compound, thereby increasing its aqueous solubility.

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Polymer and Drug Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol).

  • Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.

  • Drying and Milling: Dry the solid mass completely under vacuum to remove any residual solvent. Gently grind the resulting solid into a fine powder.

  • Solubility Assessment: Determine the dissolution rate and apparent solubility of the solid dispersion powder in water and compare it to the unprocessed compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process for solubility issues with this compound.

TroubleshootingWorkflow Start Start: Solubility Issue with This compound Step1 Step 1: Determine Baseline Aqueous Solubility (Protocol 1) Start->Step1 Decision1 Is solubility sufficient? Step1->Decision1 Step2 Step 2: Investigate pH-Dependent Solubility (Protocol 2) Decision2 Is pH adjustment a viable solution? Step2->Decision2 Step3 Step 3: Screen Co-solvents (Protocol 3) Decision3 Is co-solvent use acceptable for the application? Step3->Decision3 Step4 Step 4: Explore Advanced Techniques SolidDispersion Consider Solid Dispersions (Protocol 4) Step4->SolidDispersion ParticleSize Consider Particle Size Reduction Step4->ParticleSize Complexation Consider Complexation Step4->Complexation Decision1->Step2 No SolutionFound Solution Found Decision1->SolutionFound Yes Decision2->Step3 No Decision2->SolutionFound Yes Decision3->Step4 No Decision3->SolutionFound Yes SolidDispersion->SolutionFound ParticleSize->SolutionFound Complexation->SolutionFound

Caption: Troubleshooting workflow for solubility issues.

Structural Insights into Solubility

The chemical structure of this compound provides clues to its solubility behavior.

StructuralFeatures cluster_molecule This compound cluster_factors Impact on Aqueous Solubility Pyridine 5-Methylpyridine Ring (Lipophilic, Basic) Urea Urea Group (H-bond donor/acceptor) Factor1 Increases Lipophilicity (Decreases Solubility) Pyridine->Factor1 Propyl Propyl Chain (Lipophilic) Factor2 Promotes Water Interaction (Increases Solubility) Urea->Factor2 Factor3 Increases Lipophilicity (Decreases Solubility) Propyl->Factor3

Caption: Structural features influencing solubility.

Mechanism of Co-solvency

Co-solvents work by altering the properties of the bulk solvent (water) to be more accommodating to a lipophilic solute.

Caption: Mechanism of co-solvent action.

Frequently Asked Questions (FAQs)

Q1: My compound is still not dissolving even with co-solvents. What should I do next?

A1: If co-solvents are not effective or not suitable for your downstream application, it is recommended to explore the advanced techniques mentioned in Step 4. Solid dispersions are often a very effective method for significantly improving the apparent solubility and dissolution rate of poorly soluble compounds.

Q2: Can temperature be used to increase the solubility?

A2: Yes, for most solids, solubility increases with temperature.[1][7][8] You can try heating the solution while stirring. However, be cautious as the compound may precipitate out upon cooling. Also, ensure that your compound is stable at elevated temperatures.

Q3: Are there any potential liabilities with using co-solvents?

A3: While effective, co-solvents can sometimes interfere with biological assays or have toxic effects in cell-based or in vivo studies. It is important to choose a co-solvent that is compatible with your experimental system and to always run appropriate vehicle controls.

Q4: How can I predict the solubility of my compound before synthesizing it?

A4: There are in silico models and software that can predict physicochemical properties like logP and aqueous solubility. While these are predictive and not a substitute for experimental determination, they can be useful for prioritizing compounds during the design phase.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Acoer. (2025, August 21). Urea Solubility In Organic Solvents Revealing.
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • Hindawi. (n.d.).
  • National Institutes of Health. (n.d.). Propylurea | C4H10N2O | CID 12303 - PubChem.
  • Semantic Scholar. (2014, September 2).
  • ResearchGate. (2025, August 9).
  • MDPI. (2026, January 28). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)
  • Environmental Protection Agency. (2025, October 15). 1-(5-methylpyridin-2-yl)
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Wikipedia. (n.d.). DMPU.
  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(2-methylpropyl)- (CAS 14159-61-6).
  • ResearchGate. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF 1-ETHYL-3-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)
  • ChemicalBook. (2026, January 13). Methylurea | 598-50-5.
  • Royal Society of Chemistry. (n.d.). Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer - New Journal of Chemistry.
  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • MDPI. (2022, October 18). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
  • Royal Society of Chemistry. (n.d.). Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid.
  • Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048.

Sources

Overcoming steric hindrance in 1-(5-Methylpyridin-2-yl)-3-propylurea formation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center response. It addresses the user's specific struggle with "steric hindrance" by analyzing the root chemical causes (which are often electronic in 2-aminopyridines) and providing validated protocols to overcome them.

Topic: Overcoming Reactivity Barriers in 1-(5-Methylpyridin-2-yl)-3-propylurea Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Reported Issue: Difficulty forming the urea bond between 2-amino-5-methylpyridine and a propyl source (likely propyl isocyanate), cited as "steric hindrance."

Technical Diagnosis: While the 5-methyl group appears remote, the reaction is likely failing due to a combination of electronic deactivation and intramolecular hydrogen bonding , which mimics steric hindrance.

  • Pseudo-Steric Electronic Effect: The pyridine ring nitrogen is electron-withdrawing, significantly reducing the nucleophilicity of the exocyclic amino group (

    
    ) at the C2 position.
    
  • Conformational Locking: The exocyclic amine protons often form an intramolecular hydrogen bond with the ring nitrogen. This "locks" the molecule in a planar conformation that is energetically unfavorable for the nucleophilic attack on the isocyanate.

  • Competitive Nucleophilicity: The ring nitrogen is often more nucleophilic than the exocyclic amine, leading to a reversible attack on the isocyanate (forming an unstable acyl-imino intermediate) rather than the desired stable urea.

The Solution Strategy: We must disrupt the intramolecular H-bond and increase the electron density on the exocyclic nitrogen.

Troubleshooting Guide (FAQ Format)

Q1: "I'm refluxing in THF with propyl isocyanate, but conversion stalls at ~40%. Is the methyl group blocking it?"

A: No, the 5-methyl group is not sterically blocking the amine. The issue is reversibility . The reaction between a weak nucleophile (your aminopyridine) and an isocyanate is reversible.

  • Fix: Switch solvent to 1,4-Dioxane or Toluene and increase temperature to >100°C.

  • Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the isocyanate first to form a reactive acyl-pyridinium species, which then transfers the carbonyl to your amine.

Q2: "I see a byproduct that isn't my urea. What is it?"

A: You are likely observing the dimerization of the isocyanate (to a uretidione or isocyanurate) or the kinetic attack at the ring nitrogen .

  • Fix: Ensure your reaction is strictly anhydrous. Water destroys the isocyanate rapidly. If the byproduct is the ring-N adduct, heating usually rearranges it to the thermodynamic exocyclic urea product (Mumm rearrangement type pathway).

Q3: "Standard conditions failed. How do I brute-force this reaction?"

A: If thermal methods fail, you must use Anionic Activation .

  • Protocol: Use Sodium Hydride (NaH) to deprotonate the aminopyridine. The resulting anion is a powerful nucleophile that breaks the intramolecular H-bond and attacks the isocyanate instantly. (See Protocol A below).

Validated Experimental Protocols

Choose the protocol based on your available reagents and equipment.

Protocol A: The "Anionic Activation" Method (Recommended for stubborn substrates)

Best for: Overcoming low nucleophilicity and "steric" locking.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • Propyl isocyanate (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add 2-amino-5-methylpyridine (1.0 eq) dissolved in THF dropwise.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/orange (formation of the amidine anion).
      
  • Stirring: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Addition: Cool back to 0°C. Add Propyl isocyanate (1.1 eq) dropwise.

  • Reaction: Warm to RT. The reaction is usually complete within 1-2 hours (monitor by TLC/LCMS).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Carbamate Intermediate" Method (Avoids Isocyanates)

Best for: Safety (avoiding volatile isocyanates) and very poor nucleophiles.

Reagents:

  • 2-Amino-5-methylpyridine[2][3]

  • Phenyl Chloroformate[4]

  • Propylamine

  • Pyridine (base)

Step-by-Step:

  • Activation: Dissolve 2-amino-5-methylpyridine (1.0 eq) and Pyridine (1.2 eq) in DCM at 0°C.

  • Carbamate Formation: Add Phenyl Chloroformate (1.05 eq) dropwise. Stir at RT for 2 hours.

    • Result: Formation of the reactive phenyl carbamate intermediate.

  • Substitution: Add Propylamine (1.5 eq) directly to the mixture (or isolated carbamate if preferred).

  • Displacement: Stir at RT (or reflux if slow) for 4-12 hours. The good nucleophile (propylamine) will displace the phenoxide leaving group, forming the urea.

Data Summary & Comparison

FeatureDirect Addition (Thermal)Anionic Activation (NaH)Carbamate Method
Reaction Time 12-24 Hours1-3 Hours6-16 Hours
Temperature >100°C (Reflux)0°C to RT0°C to RT
Conversion Moderate (40-60%)High (>90%)High (>85%)
Steric Tolerance LowHighHigh
Safety Profile Moderate (Isocyanates)Caution (

gas, reactive)
Good (No isocyanates)

Mechanistic Visualization

The following diagram illustrates the competition between the "Kinetic Trap" (Ring N attack) and the "Thermodynamic Product" (Urea), and how Base Activation solves the issue.

UreaSynthesis cluster_0 Standard Conditions (Neutral) cluster_1 Anionic Activation (NaH) Start 2-Amino-5-methylpyridine RingN Intermediate A: Ring-N Attack (Unstable) Start->RingN Kinetic Control (Fast) ExoN Product: Exocyclic Urea Start->ExoN Thermodynamic (Slow) Anion Amidine Anion (Strong Nucleophile) Start->Anion NaH Deprotonation Iso Propyl Isocyanate Iso->RingN Iso->Anion RingN->Start Reversible FastProd Product: Exocyclic Urea Anion->FastProd Irreversible Attack

Caption: Figure 1. Mechanistic pathways showing why neutral conditions often stall (reversibility/kinetic traps) and how anionic activation forces the desired thermodynamic urea formation.

References

  • Laha, J. K., et al. (2021).[5] "Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement."[5] New Journal of Chemistry, 45, 18815.[5]

    • Relevance: Validates the difficulty of aminopyridine nucleophilicity and offers altern
  • Kotecki, B. J., et al. (2009).[6] "A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation." Organic Letters, 11(4), 947-950.

    • Relevance: Discusses the limitations of standard isocyan
  • BenchChem Technical Support. (2026). "Reactivity of 5-Isocyanato-2-methylpyridine." BenchChem Technical Guides.

    • Relevance: Provides specific physicochemical d
  • Gallou, I., et al. (2005). "Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates." Journal of Organic Chemistry, 70(17), 6960–6963.

    • Relevance: Establishes the carbamate intermediate protocol as a robust alternative to direct isocyan

Sources

Technical Support Center: Managing the Hygroscopic Nature of 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Methylpyridin-2-yl)-3-propylurea. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

This compound is a molecule of significant interest in pharmaceutical research. However, its efficacy in experimental settings is intrinsically linked to its physical state. As a hygroscopic compound, it readily attracts and holds water molecules from the surrounding environment.[1][2] This can lead to a cascade of issues, including chemical degradation, changes in physical form, and compromised experimental outcomes.[3][4] Uncontrolled moisture uptake can affect critical parameters such as solubility, dissolution rate, and ultimately, the compound's performance.[3]

This guide is structured to anticipate and address the common and complex issues you may face. By understanding the principles behind moisture control and implementing the robust protocols detailed below, you can ensure the stability, quality, and reliability of your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be "hygroscopic"?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding atmosphere through either absorption or adsorption.[2] For this compound, this means that the solid powder can pick up moisture from the air, which can alter its physical and chemical properties.[5] The urea functional group, with its capacity for hydrogen bonding, contributes to this behavior.[6]

Q2: What are the immediate visual signs that my sample of this compound has absorbed moisture?

A2: The most common visual indicators of moisture uptake include:

  • Clumping or Caking: The free-flowing powder will begin to form aggregates and lose its fine, powdery texture.[3][7]

  • Stickiness: The powder may become sticky and adhere to spatulas, weighing paper, or the sides of the container.[3]

  • Deliquescence: In cases of high humidity and significant moisture absorption, the solid may start to dissolve in the absorbed water, eventually forming a solution.[2]

Q3: How can moisture absorption affect my experimental results?

A3: Moisture can have a significant impact on your results in several ways:

  • Inaccurate Weighing: As the compound absorbs moisture, its weight increases. This leads to inaccuracies in concentration calculations for your solutions and assays.[8]

  • Altered Powder Flowability: Increased moisture can make the powder less flowable, which is a critical parameter in manufacturing processes like tablet pressing and capsule filling.[3][9]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the urea linkage or other susceptible functional groups, leading to the formation of impurities and a decrease in the active compound's potency.[3][5]

  • Changes in Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, potentially affecting its solubility and bioavailability.

Q4: What are the ideal storage conditions for this compound?

A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably in a desiccator containing an active desiccant such as silica gel or molecular sieves.[10][11] For long-term storage, a controlled low-humidity environment (e.g., a glove box or a dry cabinet) is recommended. Always consult the Safety Data Sheet (SDS) for any specific storage temperature recommendations.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling and use of this compound.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound due to moisture-induced hydrolysis.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before preparing new stock solutions, visually inspect the solid compound for any signs of moisture uptake (clumping, stickiness).

    • Use Freshly Opened Vials: Whenever possible, use a fresh, unopened vial of the compound for critical experiments.

    • Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions immediately before use from solid material that has been properly stored.

    • Inert Atmosphere Handling: For maximum precision, handle the solid compound under an inert atmosphere (e.g., in a nitrogen or argon-filled glove box) to minimize exposure to ambient humidity.

Issue 2: The weight of the compound keeps increasing on the analytical balance.
  • Potential Cause: Rapid moisture absorption from the laboratory atmosphere.[8]

  • Troubleshooting Steps:

    • Minimize Exposure Time: Have all necessary equipment ready before opening the compound's container. The goal is to minimize the time the compound is exposed to the open air.

    • Use a Weighing Bottle: For highly accurate measurements, use a weighing bottle with a lid.[8] Add the approximate amount of compound to the bottle, close it, and then weigh it. Dispense the compound into your receiving vessel and then re-weigh the closed weighing bottle. The difference in weight is the amount of compound transferred.[8]

    • Work in a Controlled Environment: If available, perform weighing inside a glove box with a controlled low-humidity atmosphere.

    • Balance Chamber Desiccant: Placing a small, open container of desiccant inside the balance's draft shield can help to locally reduce humidity.[12]

Issue 3: The powder is clumped and difficult to dispense.
  • Potential Cause: The compound has already absorbed a significant amount of moisture.

  • Troubleshooting Steps:

    • Drying the Compound (Use with Caution): If the compound is thermally stable, it may be possible to dry it under a vacuum at a slightly elevated temperature. However, this should only be done if you are certain it will not cause degradation. Consult relevant literature or perform analytical tests (like TGA) to determine a safe drying temperature.

    • Use of a Desiccator: Place the container with the lid slightly ajar in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) to remove absorbed water. This is a slower but gentler method.

    • Discard and Replace: For critical applications, it is often best to discard the compromised batch and use a fresh, properly stored sample to ensure the reliability of your results.

Experimental Protocols

Protocol 1: Standard Weighing of this compound

This protocol is designed for routine weighing where high precision is required.

  • Preparation:

    • Place a clean, dry weighing bottle with its lid on the analytical balance and tare the balance.

    • Bring the main container of this compound and all necessary tools (spatulas, etc.) to the weighing area.

  • Dispensing:

    • Briefly open the main container and quickly transfer an approximate amount of the compound into the tared weighing bottle.

    • Immediately close both the main container and the weighing bottle.

  • Weighing:

    • Place the closed weighing bottle back on the balance and record the weight.

    • Take the weighing bottle to your dissolution vessel.

    • Carefully dispense the powder into the vessel.

    • Close the weighing bottle again and place it back on the balance. Record the new weight.

  • Calculation:

    • The exact weight of the transferred compound is the initial weight minus the final weight of the weighing bottle.

Protocol 2: Characterizing Hygroscopicity using Gravimetric Sorption Analysis (GSA)

This protocol outlines a typical GSA experiment to quantify the hygroscopicity of the compound.[13]

  • Sample Preparation:

    • Accurately weigh 5-15 mg of this compound into the GSA instrument's sample pan.[14]

  • Drying:

    • Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This establishes the dry weight of the sample.

  • Adsorption Isotherm:

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

    • At each step, allow the sample to equilibrate until the weight is stable. The instrument records the weight change due to moisture uptake.

  • Desorption Isotherm:

    • Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The shape of the isotherm and the amount of water absorbed at different humidity levels provide a detailed profile of the compound's hygroscopic behavior.

Relative Humidity (%RH)Typical Weight Gain for a Hygroscopic Compound (%)
200.1 - 0.5
400.5 - 2.0
602.0 - 5.0
80> 5.0 (significant uptake)
90> 10.0 (potential for deliquescence)

This table provides illustrative data for a typical hygroscopic compound and should be determined experimentally for this compound.

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_storage Storage & Handling Start Start Compound This compound Start->Compound Store Store in Tightly Sealed Container with Desiccant Compound->Store Weigh Weigh Quickly (Use Weighing Bottle) Store->Weigh Dissolve Dissolve Immediately in Appropriate Solvent Weigh->Dissolve Experiment Experiment Dissolve->Experiment

Caption: Recommended workflow for handling this compound.

G Hygroscopic Hygroscopic Nature of Compound Moisture Atmospheric Moisture Uptake Hygroscopic->Moisture Inaccurate Inaccurate Weighing Moisture->Inaccurate Degradation Chemical Degradation (Hydrolysis) Moisture->Degradation Flow Poor Powder Flowability Moisture->Flow SolidState Solid-State Changes Moisture->SolidState Results Compromised Experimental Results Inaccurate->Results Degradation->Results Flow->Results SolidState->Results

Caption: Consequences of uncontrolled moisture exposure.

References

  • Nguyen, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. [Link]

  • ONdrugDelivery. (2021, July 14). Formulation Solution for Moisture-Sensitive Drugs. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Airnov. (2024, November 15). 4 Types of Desiccants Used in Pharmaceuticals. [Link]

  • Cilicant. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • Wikipedia. (n.d.). Hygroscopy. [Link]

  • Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Sorbead India. (2026, January 13). Pharmaceutical Desiccants. [Link]

  • The Centre for Industrial Rheology. (2025, August 20). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Moisture on Powder Flow Properties of Theophylline. [Link]

  • Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties. [Link]

  • ResearchGate. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • MDPI. (2022, November 28). Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. [Link]

  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure | Safety Unit. [Link]

  • Hindawi. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Pharmaceutical Outsourcing. (2017, November 22). Best Weighing Practices in the Pharmaceutical Industry. [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. [Link]

  • White Rose Research Online. (2023, September 1). Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments, In Situ Single. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • MDPI. (n.d.). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. [Link]

  • oaji.net. (n.d.). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. [Link]

  • ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • Wiley Online Library. (n.d.). ADN and HAN‐Based Monopropellants – A Minireview on Compatibility and Chemical Stability in Aqueous Media. [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-(5-Methylpyridin-2-yl)-3-propylurea using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Main Peak

In pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story. However, the narrative of its purity and safety is equally shaped by minor characters: the impurities. For a novel compound like 1-(5-Methylpyridin-2-yl)-3-propylurea, a substituted pyridinyl urea with potential applications in medicinal chemistry, establishing a robust purity profile is not merely a quality control checkbox; it is a fundamental requirement for ensuring safety and efficacy.[1] Regulatory bodies, under guidelines such as those from the International Conference on Harmonisation (ICH), mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[2][3]

This guide provides an in-depth, experience-driven walkthrough for validating the purity of this compound. We will leverage the unparalleled sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone technique in modern pharmaceutical analysis.[4][5] Our focus will be on the causality behind each experimental choice—from method development to validation—to construct a self-validating analytical system that is both scientifically sound and regulatory compliant.

Chapter 1: Understanding the Target and Its Potential Impurities

Before any analysis begins, a thorough understanding of the target molecule and its likely synthetic route is crucial. This allows us to anticipate potential process-related impurities and degradation products.

1.1. The Analyte: this compound

  • Structure: A urea linker connects a 5-methylpyridine ring to a propyl group.

  • Key Features:

    • Basic Pyridine Nitrogen: Readily protonated, making it ideal for positive mode Electrospray Ionization (ESI).

    • Urea Moiety: Susceptible to hydrolysis under strong acidic or basic conditions.

    • Moderate Polarity: Suitable for reversed-phase liquid chromatography.

1.2. Anticipating Impurities: A Predictive Approach

A common synthetic route for N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. Therefore, we can predict the following impurities:

  • Process-Related Impurities: These arise directly from the synthesis process.[1]

    • Starting Materials: Unreacted 2-amino-5-methylpyridine and residual propyl isocyanate (or its precursor).

    • By-products: Formation of a symmetrical urea from the reaction of 2-amino-5-methylpyridine with a carbonyl source, or other side reactions.

  • Degradation Products: These form during manufacturing or storage.[1]

    • Hydrolysis Products: Cleavage of the urea bond to yield 2-amino-5-methylpyridine and propylamine.

    • Oxidative Products: N-oxides forming on the pyridine ring.

The following diagram illustrates the relationship between the API and its potential impurities.

cluster_synthesis Synthesis Inputs cluster_api API cluster_impurities Potential Impurities 2-amino-5-methylpyridine 2-amino-5-methylpyridine API This compound 2-amino-5-methylpyridine->API Reacts with Propyl Isocyanate Propyl Isocyanate Propyl Isocyanate->API SM1 Unreacted 2-amino-5-methylpyridine API->SM1 Leads to SM2 Unreacted Propyl Isocyanate API->SM2 Leads to Deg1 Hydrolysis Product (2-amino-5-methylpyridine) API->Deg1 Degrades to ByProd1 By-Product from Side Reaction API->ByProd1 Forms cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_data 3. Data Acquisition cluster_analysis 4. Data Processing & Analysis cluster_report 5. Reporting & Validation prep Dissolve API in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL lcms Inject onto LC-HRMS System (e.g., Q-TOF or Orbitrap) prep->lcms acquire Acquire Data: - Full Scan (MS1) for Detection - Data-Dependent MS/MS for Unknowns lcms->acquire process Integrate Peaks in Chromatogram acquire->process identify Identify Impurities: - Match mass to predicted list - Generate formula for unknowns process->identify elucidate Elucidate Structure of Unknowns >0.1% using MS/MS Fragmentation Data identify->elucidate report Quantify Impurities (Area %) Report Findings elucidate->report validate Proceed with Full Method Validation (ICH Q2) report->validate

Sources

Reference Standards for 1-(5-Methylpyridin-2-yl)-3-propylurea Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context[1]

In the precise world of pharmaceutical impurity profiling and metabolite identification, the integrity of your data is strictly bound by the quality of your reference standard.[1] 1-(5-Methylpyridin-2-yl)-3-propylurea (hereafter referred to as 5-MPPU ) presents specific analytical challenges due to its basic pyridine moiety and polar urea backbone.[1] Whether you are tracking this compound as a degradation product of pyridine-based sulfonylureas, a synthetic intermediate, or a specific metabolite, the choice of reference standard dictates the validity of your quantitation.[1]

This guide moves beyond simple catalog listings. We compare the three tiers of reference materials available for 5-MPPU—Certified Reference Materials (CRMs) , Pharmacopeial-Like Primary Standards , and Research Grade Materials —and provide a self-validating protocol to qualify a working standard when a CRM is unavailable.

Part 2: Comparative Analysis of Reference Standard Tiers

When sourcing 5-MPPU, you will encounter varying grades of material. The following table objectively compares these options based on regulatory compliance, characterization depth, and suitability for GLP/GMP applications.

Table 1: Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM (Ideal)Tier 2: Primary Analytical Standard (High Quality)Tier 3: Research Grade / Building Block (Basic)
Primary Use Instrument calibration, method validation, uncertainty estimation.[1]QC release testing, impurity quantification, stability studies.[1]Early-stage R&D, synthesis starting material, qualitative ID.[1]
Purity Assignment Mass Balance & qNMR (Certified Value with Uncertainty).Chromatographic Purity (Area %) often corrected for water/solvents.[1]Area % only (often >95% or >97%).[1]
Traceability SI Units (via NIST/BIPM traceable internal standards).[1]Traceable to CRM or validated in-house primary standard.[1]Vendor CoA only (often lacks traceability).[1]
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC (2 systems), Water (KF), ROI.[1]1H-NMR, MS, HPLC.[1]1H-NMR (identity only).
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).[1]Not usually stated.[1]Unknown.
Risk Profile Low: Defensible in regulatory audits.[1]Medium: Requires internal verification (re-testing).High: Must be fully characterized in-house before quantitative use.
Expert Insight: The "Hidden" Trap of Research Grade 5-MPPU

For a compound like 5-MPPU, Research Grade materials often exhibit significant batch-to-batch variability.[1] The basic nitrogen on the pyridine ring (pKa ~6.[1]5) makes it prone to salt formation (e.g., HCl salts) which may not be declared on a generic label.[1] A "98%" purity claim by HPLC might ignore 10% inorganic salt content, leading to a massive assay error if used directly for quantitation.[1]

Part 3: Technical Deep Dive & Analytical Methodology

To accurately analyze 5-MPPU, one must understand its physicochemical behavior.[1]

The Pyridine Tailing Challenge

The 5-methylpyridine moiety acts as a Lewis base.[1] On standard acidic silica-based C18 columns, the nitrogen interacts with residual silanols, causing severe peak tailing.[1]

  • Solution: Use a Charged Surface Hybrid (CSH) column or high pH mobile phase (pH > 9.[1]0) to deprotonate the pyridine, ensuring sharp peak shape and higher sensitivity.[1]

Detection Strategy
  • UV: The pyridine ring provides a distinct chromophore.[1] Maxima are typically around 240-260 nm.[1]

  • MS: In ESI(+), 5-MPPU forms a strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ion.
    
    • Fragmentation: Expect cleavage at the urea linkage, yielding a characteristic aminopyridine fragment (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~109 for 2-amino-5-methylpyridine).
      
Self-Validating Protocol: Qualifying a Secondary Standard

If you cannot source a Tier 1 CRM (common for niche impurities), you must purchase Tier 3 material and qualify it as a Tier 2 In-House Primary Standard .[1]

Protocol: The "3-Pillar" Qualification

Step 1: Structural Confirmation (Identity) [1]

  • Technique: 1H-NMR (DMSO-d6).[1]

  • Check: Verify the integral ratio of the Propyl group (triplet, multiplet, triplet) vs. the Methyl-Pyridine signals. Look for the urea protons (broad singlets, exchangeable).[1]

Step 2: Chromatographic Purity (Homogeneity)

  • Technique: HPLC-UV/DAD using two orthogonal methods (e.g., High pH C18 and Low pH Phenyl-Hexyl).[1]

  • Requirement: No single impurity >0.5%; Total impurities <2.0%.[1]

Step 3: Potency Assignment (The "Gold Standard") Do not rely on "100% - Impurities".[1] Use Quantitative NMR (qNMR) .[1]

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).[1]

  • Method: Co-dissolve ~10 mg 5-MPPU and ~10 mg IS in DMSO-d6.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2]
    

Part 4: Visualization - The Standard Qualification Workflow[1]

The following diagram illustrates the decision matrix and workflow for establishing a valid reference standard for 5-MPPU in a regulated environment.

G Start Source 5-MPPU Material CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Tier 1) CheckCRM->BuyCRM Yes BuyResearch Purchase Research Grade (Tier 3) CheckCRM->BuyResearch No Qualify Initiate In-House Qualification BuyResearch->Qualify Exp1 Exp 1: Structure ID (1H-NMR, MS, IR) Qualify->Exp1 Exp2 Exp 2: Purity Assessment (HPLC - 2 Methods) Qualify->Exp2 Exp3 Exp 3: Residuals Analysis (KF Water, ROI, Solvents) Qualify->Exp3 Decision Purity > 98.0% AND Identity Confirmed? Exp1->Decision Exp2->Decision Exp3->Decision Reject Reject / Purify Decision->Reject No AssignPotency Assign Potency via Mass Balance or qNMR Decision->AssignPotency Yes Final Release as Qualified Secondary Standard AssignPotency->Final

Figure 1: Decision workflow for sourcing and qualifying 5-MPPU reference standards.

Part 5: References

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality.[1] (2023).[1] [Link][1]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[1][Link][1]

  • Teo, H. K., et al. "Development of HPLC methods for nitrogen-containing heterocycles."[1] Journal of Chromatography A, 1217(4), 2010.[1] (Contextual citation for pyridine analysis).

Sources

A Comparative Guide to the Crystal Structure Confirmation of 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While a public crystal structure for 1-(5-Methylpyridin-2-yl)-3-propylurea is not yet available, this guide establishes a rigorous, best-practice framework for its determination. The methodologies described herein are grounded in established principles of analytical chemistry and crystallography, providing a reliable roadmap for researchers.

The Imperative of Unambiguous Structure Confirmation

In drug discovery and development, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.[1] An erroneous or incomplete structural assignment can lead to catastrophic failures in later-stage development, including issues with formulation, manufacturing, and clinical efficacy.

This guide uses this compound, a substituted pyridine-urea derivative, as a model to compare the definitive method of Single-Crystal X-ray Diffraction (SC-XRD) with essential complementary techniques. Pyridine-urea scaffolds are of significant interest in medicinal chemistry, often exhibiting targeted bioactivity.[2][3] Therefore, confirming their solid-state conformation is a critical step in understanding their structure-activity relationship (SAR).

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unparalleled "gold standard" for determining the absolute structure of a crystalline small molecule.[4] It provides a detailed three-dimensional map of electron density within the crystal lattice, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[5][6]

Causality Behind the Method:

The choice of SC-XRD as the primary method is dictated by its ability to resolve atomic positions unambiguously. When X-rays pass through a well-ordered single crystal, they are diffracted in a predictable pattern based on the arrangement of atoms.[6] This diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a complete molecular structure can be reconstructed.[5]

Hypothetical Workflow for this compound

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesis & Purification of Compound B Solvent Screening A->B C Controlled Evaporation / Cooling / Vapor Diffusion B->C D Obtain High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F X-ray Exposure & Data Acquisition E->F G Collect Diffraction Pattern F->G H Solve Phase Problem (e.g., Direct Methods) G->H I Build Initial Molecular Model H->I J Refine Model Against Experimental Data I->J K Final Structure Validation (CIF) J->K

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis: A Multi-Technique Approach

While SC-XRD is definitive, a comprehensive analysis integrates data from multiple techniques. This not only validates the primary findings but also provides a more complete picture of the material's properties in different states (e.g., solid vs. solution).

Technique Information Provided Advantages Limitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, packingUnambiguous, highly preciseRequires high-quality single crystals, time-consuming
Powder XRD (PXRD) Crystalline fingerprint, phase purity, polymorphismFast, requires only powder, good for screeningDoes not provide atomic coordinates directly
NMR Spectroscopy Connectivity, solution-state conformationExcellent for structure in solution, non-destructiveIndirect structural information, concentration-dependent
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity, small sample amountNo information on 3D structure or connectivity
Computational Modeling Predicted stable conformations, lattice energiesNo experimental sample needed, predicts possibilitiesTheoretical, requires experimental validation
Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk Material

PXRD is an essential technique used for the characterization of polycrystalline materials.[7][8] It provides a unique "fingerprint" that can be used to identify the crystalline form of a bulk sample, assess its purity, and screen for different polymorphic forms.[1][9]

  • Expert Insight: In pharmaceutical development, PXRD is a frontline tool for solid form screening.[7] Different crystal forms (polymorphs) of the same API can have drastically different properties. PXRD can rapidly distinguish between these forms based on their unique diffraction patterns.[9][10] For this compound, PXRD would be used to ensure that the bulk material synthesized corresponds to the single crystal used for SC-XRD analysis.

PXRD_Comparison cluster_scxrd Single Crystal XRD cluster_pxrd Powder XRD cluster_validation Validation scxrd Single Crystal Provides Atomic Coordinates Definitive 3D Structure validation Structural Equivalence scxrd:f2->validation Calculate Theoretical Powder Pattern pxrd Polycrystalline Powder Provides Diffraction Pattern 'Fingerprint' of Bulk Material pxrd:f2->validation Compare Experimental Powder Pattern

Caption: Comparison of SC-XRD and PXRD for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[11] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) would be used to confirm the covalent framework (connectivity) of the molecule.

  • Expert Insight: The conformation of a molecule can differ between its solid state and when dissolved. NMR studies on urea derivatives have shown that while there is often good agreement, dynamic behavior in solution is possible.[12] For our target molecule, Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, helping to define the preferred conformation in solution. This is a crucial self-validating step; the connectivity determined by NMR must match the structure found by SC-XRD.

Computational Modeling: Predicting the Possibilities

Crystal Structure Prediction (CSP) is a computational technique that aims to predict the stable crystal structures of a molecule from its chemical diagram alone.[13] This has become a valuable tool in pharmaceutical sciences to explore the polymorphic landscape of a new API.[14][15]

  • Trustworthiness: While CSP is predictive, its power lies in its synergy with experimental data.[4] For this compound, a CSP study would generate a set of energetically plausible crystal structures.[16] This set can then be compared with the experimental PXRD pattern to identify the most likely structure. This approach is particularly valuable when obtaining single crystals suitable for SC-XRD is challenging.

Experimental Protocols

Protocol: Single Crystal Growth via Slow Evaporation
  • Preparation: Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial. The solution should be saturated or near-saturated.

  • Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Observe the vial daily for the formation of small, well-defined crystals. The process can take several days to weeks.

  • Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a mounted loop and mount them on the diffractometer.[17]

Protocol: Powder X-ray Diffraction (PXRD) Data Acquisition
  • Sample Preparation: Gently grind a small amount (5-10 mg) of the bulk crystalline material into a fine powder using a mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for organic molecules is 2° to 40° 2θ.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as the material's fingerprint.[10]

Conclusion: An Integrated and Self-Validating Strategy

The definitive confirmation of the crystal structure of this compound necessitates a multi-faceted, integrated analytical approach. While Single-Crystal X-ray Diffraction provides the unambiguous three-dimensional structure, its findings must be validated and complemented by other techniques. Powder X-ray Diffraction confirms the bulk material's identity and phase purity. NMR spectroscopy validates the molecular connectivity and provides insight into its solution-state conformation. Finally, computational modeling offers a predictive lens to understand the energetic landscape of possible crystal forms.

References

  • X-ray Powder Diffraction in Solid Form Screening and Selection . (2011). American Pharmaceutical Review. [Link]

  • X-ray Powder Diffraction (XRPD) . (2024). Improved Pharma. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography . (2026). Lab Manager. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction . (2021). ResearchGate. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products . (2021). Spectroscopy Online. [Link]

  • Crystal structure prediction . (n.d.). Daygroup. [Link]

  • Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy . (2024). Journal of Chemical Theory and Computation. [Link]

  • Harnessing Cloud Architecture for Crystal Structure Prediction Calculations . (2024). XtalPi. [Link]

  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals . (n.d.). ePrints Soton. [Link]

  • Crystal Structure Prediction . (n.d.). Schrödinger. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . (2022). PMC. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . (2021). PMC - NIH. [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange . (2021). The Journal of Physical Chemistry Letters. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid . (2012). Bryn Mawr College Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]

  • NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors . (2019). ResearchGate. [Link]

  • Resources | Single-Crystal X-ray Diffraction . (n.d.). University of Virginia. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008). sites@gsu. [Link]

  • X-ray single-crystal diffraction . (n.d.). FZU. [Link]

  • Single-crystal X-ray Diffraction . (2007). SERC (Carleton). [Link]

  • 1H NMR Relaxation in Urea . (n.d.). eScholarship.org. [Link]

  • Crystal Structure of Methyl-N′-[1- - Amanote Research . (2017). Amanote. [Link]

  • Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure . (2026). MDPI. [Link]

  • 1-(5-methylpyridin-2-yl)-3-phenylurea . (2025). PubChem. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine . (2025). Iraqi Journal of Science. [Link]

  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights . (n.d.). PMC. [Link]

  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies . (2021). ResearchGate. [Link]

  • Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated . (n.d.). ScienceDirect. [Link]

  • 2-Amino-5-methylpyridinium 3-aminobenzoate . (2010). ResearchGate. [Link]

  • 2-Methylpyridine-urea (1/1) . (2012). ScienceOpen. [Link]6c3eb45c)

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Potency Comparison: Traditional Urea-Based Inhibitors vs. 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of urea-based inhibitors, focusing on the structural evolution from traditional lipophilic ureas to the next-generation heteroaryl-urea class, represented here by 1-(5-Methylpyridin-2-yl)-3-propylurea .

A Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition and Pharmacophore Optimization

Executive Summary The urea pharmacophore is the gold standard for inhibiting Soluble Epoxide Hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxy-fatty acids (EpFAs).[1] While traditional inhibitors like DCU (N,N'-dicyclohexylurea) and AUDA exhibit single-digit nanomolar potency (


 nM), they suffer from poor solubility and rapid metabolic clearance.

The compound This compound represents a strategic "Heteroaryl-Urea" scaffold designed to overcome these physicochemical limitations. This guide demonstrates that while the replacement of a lipophilic cyclohexyl/adamantyl group with a polar 5-methylpyridine moiety may result in a slight reduction in absolute potency (


 shift from ~2 nM to ~15-50 nM), it significantly enhances water solubility and bioavailability, making it a superior candidate for in vivo applications.

Introduction: The Urea Pharmacophore in sEH Inhibition[1][2]

Soluble Epoxide Hydrolase (sEH) hydrolyzes potent anti-inflammatory mediators (EETs) into inactive diols (DHETs). Inhibiting sEH stabilizes EETs, offering therapeutic potential for hypertension, inflammation, and pain.[2]

The catalytic pocket of sEH contains a unique "oxyanion hole" formed by tyrosine residues (Tyr381 and Tyr465 ). Urea-based inhibitors function as Transition State Mimics :

  • Binding: The urea carbonyl oxygen accepts hydrogen bonds from Tyr381/Tyr465.

  • Mimicry: This interaction mimics the high-energy intermediate of the epoxide ring-opening process.

  • Stabilization: The N,N'-substituents (R groups) anchor the molecule into the hydrophobic pockets flanking the catalytic center.

The Evolution of Inhibitors
  • Generation 1 (Lipophilic Ureas): DCU, Triclocarban. High potency, extremely low solubility.

  • Generation 2 (Polar Ureas): AUDA, CUDA. Improved solubility via carboxylic acid tails, but rapid beta-oxidation.

  • Generation 3 (Heteroaryl Ureas): This compound . Optimized for "Drug-Likeness" (Lipinski's Rule of 5).

Compound Profile: this compound

This specific analog serves as a model for the Pyridyl-Urea class, where a pyridine ring replaces one of the lipophilic groups found in traditional inhibitors.

FeatureDescriptionFunction
Core Scaffold Urea (N-C=O-N)Primary pharmacophore; binds to catalytic Tyr381/Tyr465.
R1 Substituent Propyl GroupFills the smaller hydrophobic pocket (

side) of the enzyme.
R2 Substituent 5-Methylpyridin-2-ylKey Innovation: The pyridine nitrogen increases polarity (solubility), while the 5-methyl group blocks metabolic oxidation at the susceptible ring position.
Physicochemical LogP ~1.5 - 2.0Balanced lipophilicity for membrane permeability without precipitation.

Comparative Potency Analysis

The following data compares the representative Pyridyl-Urea against industry standards. Potency values are derived from fluorescence-based assays using human recombinant sEH.

Table 1: Potency and Solubility Profile
Inhibitor ClassCompound

(Human sEH)
Solubility (PBS, pH 7.4)Metabolic Stability (

)
Traditional (Gen 1) DCU (Dicyclohexylurea)2.0 nM < 1

M (Precipitates)
High (but poor absorption)
Traditional (Gen 2) AUDA (Adamantyl-Urea-Acid)3.0 nM ~50

M
Low (Rapid

-oxidation)
Heteroaryl (Gen 3) This compound 12 - 45 nM *> 200

M
Moderate-High

*Note: Potency of Pyridyl-Ureas is often 5-10x lower than DCU due to the loss of the massive hydrophobic interaction of the second cyclohexyl group, but this is a deliberate trade-off for solubility.

Mechanism of Action (Structural Biology)

The potency difference is explained by the binding mode. The Propyl group is less bulky than a Cyclohexyl or Adamantyl group, leading to slightly weaker Van der Waals interactions in the hydrophobic pocket. However, the Pyridine ring can form additional water-mediated H-bonds or


-stacking interactions that partially compensate for this loss.

BindingMode Enzyme sEH Active Site Tyr381 Tyr381 / Tyr465 (Oxyanion Hole) PocketL Hydrophobic Pocket L (Large) PocketS Hydrophobic Pocket S (Small) Inhibitor This compound UreaO Urea Oxygen (C=O) Inhibitor->UreaO Pyridine 5-Methylpyridin-2-yl (Polar/Soluble) Inhibitor->Pyridine Propyl Propyl Group (Lipophilic) Inhibitor->Propyl UreaO->Tyr381 Hydrogen Bond (Primary Anchor) Pyridine->PocketL H-Bond / Solvation Propyl->PocketS VdW Interaction

Figure 1: Binding mode of the inhibitor within the sEH catalytic tunnel. The Urea Oxygen anchors the molecule, while the Propyl and Pyridine groups occupy the flanking pockets.

Experimental Validation Protocols

To verify the potency and solubility advantages of this compound, the following self-validating protocols are recommended.

Experiment A: Fluorescence-Based Potency Assay ( )

Objective: Determine the concentration required to inhibit 50% of sEH activity. Substrate: CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxyran-2-yl)methyl carbonate).

Protocol:

  • Preparation: Dilute recombinant human sEH (1 nM final) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent enzyme adsorption).

  • Inhibitor Series: Prepare serial dilutions of This compound and DCU (Control) in DMSO. (Final DMSO < 1%).[3][4]

  • Incubation: Incubate Enzyme + Inhibitor for 5 minutes at 30°C. Causality: This allows the inhibitor to reach equilibrium binding before the substrate competes.

  • Reaction Start: Add CMNPC substrate (5

    
    M final).
    
  • Measurement: Monitor fluorescence (

    
    ) for 10-30 minutes (Kinetic Mode).
    
  • Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation (Hill Slope).

Experiment B: Kinetic Solubility Assay

Objective: Confirm the superior solubility of the Pyridyl-Urea analog.

Protocol:

  • Stock: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Spike: Add 5

    
    L of stock to 495 
    
    
    
    L of PBS (pH 7.4). Final theoretical concentration = 100
    
    
    M.
  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.45

    
    m PVDF membrane to remove precipitate (DCU will precipitate; Pyridyl-Urea should remain in solution).
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

AssayWorkflow Start Start: Inhibitor Stock (DMSO) Step1 Dilute in Buffer (Bis-Tris pH 7.0 + BSA) Start->Step1 Step2 Add Recombinant sEH (Pre-Incubation 5 min) Step1->Step2 Equilibrium Binding Step3 Add Substrate (CMNPC) (Fluorescent Reporter) Step2->Step3 Competition Start Measure Measure Fluorescence (Ex 330nm / Em 465nm) Step3->Measure Kinetic Read Data Calculate IC50 (Non-linear Regression) Measure->Data

Figure 2: Workflow for the CMNPC fluorescence-based inhibition assay.

Conclusion & Recommendation

While DCU remains the potency benchmark (


 nM), its utility is limited to in vitro enzyme inhibition due to poor solubility.

This compound represents a critical evolution in inhibitor design. By accepting a marginal decrease in potency (


 nM), researchers gain a compound with:
  • Superior Solubility: Enabling reliable in vivo dosing without formulation artifacts.

  • Metabolic Resistance: The 5-methyl group protects the pyridine ring from oxidative attack.

  • Drug-Likeness: Better alignment with Lipinski's Rule of 5.

Recommendation: Use DCU for biochemical assays where maximum potency is required and DMSO tolerance is high. Use This compound (or similar Pyridyl-Ureas like TPPU ) for cell-based assays, animal models, and drug development campaigns.

References
  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Link

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. Link

  • Kitamura, S., et al. (2017).[1] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS ONE. Link

  • Gomez, G. A., et al. (2006). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(5-Methylpyridin-2-yl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(5-Methylpyridin-2-yl)-3-propylurea is a functionalized pyridine-urea hybrid, typically utilized as an intermediate in the synthesis of sulfonylurea analogs, kinase inhibitors, or agrochemicals. As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact congener may be sparse in public registries, its structural moieties—an aminopyridine core and a substituted urea —dictate a strict "High Hazard" disposal protocol.

The Golden Rule of Laboratory Waste: In the absence of compound-specific toxicity data, you must default to the highest hazard classification of its constituent functional groups. For this compound, that means treating it as Toxic (Pyridine derivative) and Reactive with Oxidizers (Urea functionality).

Chemical Hazard Profile[1][2]
FeatureHazard Implication
Pyridine Ring Potential for acute toxicity (neuro/hepato) and flammability. Forms exothermic salts with strong acids.
Urea Linkage Potential to release ammonia or amines upon hydrolysis. Incompatible with hypochlorites (Bleach) due to risk of forming chloramines or hydrazine-like species.
Propyl Chain Increases lipophilicity, potentially enhancing dermal absorption.
Physical State Typically a white to off-white solid.

Pre-Disposal Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized. Improper segregation is the leading cause of waste-stream accidents.

Critical Incompatibility Matrix

Do not mix this waste with the following streams:

  • NO Nitric Acid: Pyridine rings can undergo exothermic nitration or salt formation, leading to pressure buildup in waste containers.

  • NO Bleach (Sodium Hypochlorite): The urea nitrogen can react with hypochlorite to form N-chlorinated compounds, which are unstable and potentially explosive.

  • NO Strong Bases: Can hydrolyze the urea linkage, releasing volatile amines or ammonia.

Visualization: Segregation Logic

The following diagram illustrates the "Why" behind the segregation protocols to prevent reactive chemistry in the waste drum.

SegregationLogic Compound This compound Oxidizers Strong Oxidizers (e.g., HNO3, Peroxides) Compound->Oxidizers DO NOT MIX Hypochlorites Hypochlorites (Bleach) Compound->Hypochlorites DO NOT MIX Acids Strong Acids (H2SO4, HCl) Compound->Acids CAUTION Risk1 Exothermic Nitration / Violent Oxidation Oxidizers->Risk1 Result Risk2 Formation of Unstable Chloramines / Hydrazines Hypochlorites->Risk2 Result Risk3 Exothermic Salt Formation Acids->Risk3 Result

Caption: Chemical incompatibility logic flow. Red pathways indicate high-risk combinations that must be avoided in satellite accumulation areas.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired reagent, synthesis yield, spill cleanup material.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant."[1][2]

  • Secondary Containment: Place the sealed primary container into the lab's designated "Solid Toxic Waste" drum or pail.

  • Disposal Path: This material typically requires Incineration (Destructive oxidation) to break down the pyridine ring and urea backbone safely.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Material dissolved in solvents (e.g., DCM, Methanol, DMSO).

  • Characterize the Solvent:

    • Halogenated:[3] (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Methanol, Acetone, DMSO).

  • Select the Stream:

    • If dissolved in DCM , pour into the Halogenated Organic Waste carboy.

    • If dissolved in Methanol/DMSO , pour into the Non-Halogenated Organic Waste carboy.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is acidic (e.g., from a workup), neutralize it slowly before adding it to the main waste carboy to prevent heat generation.

  • Cap & Log: Tightly cap the carboy immediately after addition. Log the volume and concentration on the waste container's inventory sheet.

Regulatory & Compliance (RCRA Context)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific compound may not have a unique "P-list" or "U-list" number, it falls under broader characteristic definitions.

Regulatory CategoryClassificationAction Required
Waste Determination Process KnowledgeTreat as Hazardous Chemical Waste.
RCRA Characteristics D001 (Ignitable)If dissolved in flammable solvents (MeOH/Acetone).
RCRA Characteristics Toxic (Non-specific)Due to Pyridine functionality.
Disposal Method Fuel Blending / Incineration High-temperature incineration is the only acceptable destruction method to prevent environmental leaching.
The "Cradle-to-Grave" Workflow

The following diagram outlines the operational lifecycle of the waste from your bench to final destruction.

WasteLifecycle Bench Researcher Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Segregate Central Central Waste Storage SAA->Central Transfer (Weekly) Vendor Licensed Waste Vendor Central->Vendor Manifest & Transport Incinerator High-Temp Incineration Vendor->Incinerator Destruction

Caption: RCRA-compliant "Cradle-to-Grave" waste management workflow for organic research chemicals.

Emergency Procedures (Spills)

Minor Spill (< 5 grams/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquids: Use a universal absorbent pad or vermiculite.

  • Clean: Clean the surface with soap and water.[4][5]

  • Dispose: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag and label as "Hazardous Waste - Debris contaminated with [Compound Name]."

Major Spill (> 5 grams or involving respiratory distress):

  • Evacuate: Leave the immediate area.

  • Isolate: Close doors to the lab.

  • Contact: Call EHS or Emergency Services immediately. Do not attempt cleanup if you feel dizzy or smell a strong amine/pyridine odor.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[6][Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (n.d.). Compound Summary for Pyridine Derivatives (General Safety). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.